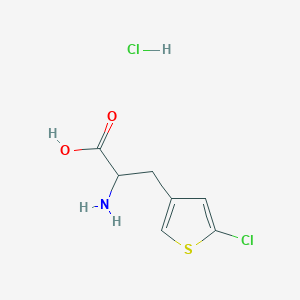
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride”, the InChI code is "1S/C7H7Cl2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. For a similar compound, “2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride”, the molecular weight is 242.13 .Applications De Recherche Scientifique
1. Synthesis and Anticancer Activity
- Synthesis and DNA Binding Studies : A novel alanine-based amino acid, similar to 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, was used as a scaffold for synthesizing new platinum complexes. These complexes showed moderate cytotoxic activity on cancer cells and marked ability to bind DNA sequences, suggesting potential in anticancer applications (Riccardi et al., 2019).
2. Fluorescence Derivatisation for Biological Assays
- Development of Fluorescent Derivatising Reagents : Research on derivatisation of amino acids, including compounds structurally similar to 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, led to the creation of strongly fluorescent amino acid derivatives. These derivatives are useful in biological assays due to their strong fluorescence and good quantum yields (Frade et al., 2007).
3. Modification of Hydrogels for Medical Applications
- Functional Modification of Hydrogels : Amine compounds, including 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, were used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibited increased swelling and thermal stability, with promising biological activities against various bacteria and fungi. Such hydrogels have potential medical applications (Aly & El-Mohdy, 2015).
4. Synthesis of Novel Antioxidant Agents
- Catalytic Synthesis of Antioxidant Derivatives : A series of novel compounds, structurally related to 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, were synthesized and evaluated for their antioxidant properties. These compounds showed potential as antioxidants in in vitro studies, which could be significant for developing new antioxidant agents (Prabakaran et al., 2021).
Safety and Hazards
The safety and hazards of a compound depend on its properties. For a similar compound, “2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride”, the hazard statements include H303, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMULFGILYUWKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride | |
CAS RN |
2260931-75-5 |
Source


|
| Record name | 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2412432.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)


![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)


![5-Chloro-6-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2412446.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)
